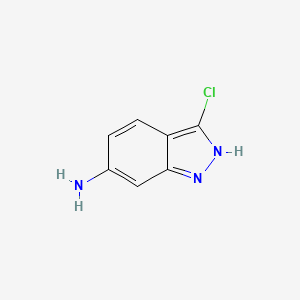

3-Chloro-1H-indazol-6-amine

Description

Significance of the Indazole Core in Medicinal Chemistry and Related Fields

The indazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent scaffold in medicinal chemistry. nih.govtaylorandfrancis.com This structural motif is found in a variety of synthetic compounds that exhibit a broad spectrum of pharmacological activities. nih.govmdpi.com The versatility of the indazole core allows for the introduction of various functional groups, leading to a wide array of derivatives with diverse biological actions. nih.govpnrjournal.com

Indazole derivatives have garnered significant attention due to their therapeutic potential in several disease areas. researchgate.net They are key components in a number of commercially available drugs, including those for cancer treatment. rsc.org The ability of the indazole structure to serve as a pharmacophore has made it a valuable tool in drug discovery and development. pnrjournal.comrsc.org

Overview of Heterocyclic Compounds with Biological Relevance

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, represent a vast and diverse family of organic compounds. derpharmachemica.comijnrd.org These compounds are of immense importance in biological systems and medicinal chemistry. derpharmachemica.comnumberanalytics.com Many biologically essential molecules, such as nucleic acids, amino acids, and vitamins, contain heterocyclic rings. derpharmachemica.comnumberanalytics.com

The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique chemical and physical properties to these molecules, enabling them to interact with biological targets. ijsrtjournal.com Consequently, heterocyclic compounds are integral to the structure of numerous pharmaceuticals, including antibiotics, anti-inflammatory agents, and antiviral drugs. ijnrd.orgnumberanalytics.com Their broad range of biological activities underscores their significance in the development of new therapeutic agents. ijsrtjournal.commdpi.com

Classification of Indazole Derivatives and Their Pharmacological Activities

Indazole derivatives can be broadly classified based on the nature and position of substituents on the indazole ring. These modifications significantly influence their pharmacological profiles. The indazole structure itself exists in tautomeric forms, primarily 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and common isomer. nih.gov

The pharmacological activities attributed to indazole derivatives are extensive and well-documented. mdpi.com These include, but are not limited to:

Antitumor Activity: Many indazole-based compounds have been investigated for their efficacy as anticancer agents. nih.govresearchgate.net Several approved cancer drugs, such as Axitinib and Pazopanib, feature the indazole core and function as tyrosine kinase inhibitors. pnrjournal.comrsc.org

Anti-inflammatory Activity: Certain indazole derivatives, like Benzydamine, are used clinically for their anti-inflammatory properties. mdpi.compnrjournal.com

Antimicrobial and Antifungal Activities: Research has demonstrated the potential of indazole derivatives in combating bacterial and fungal infections. nih.govresearchgate.net

Anti-HIV Activity: The indazole scaffold has been explored for the development of agents against the human immunodeficiency virus. nih.govresearchgate.net

Cardiovascular Effects: Some indazole derivatives have shown potential in the treatment of cardiovascular diseases. benthamdirect.com

Other Activities: A variety of other biological effects have been reported, including antiarrhythmic, anti-platelet, and serotonin (B10506) 5-HT3 antagonist activities. nih.govtaylorandfrancis.com

The diverse pharmacological landscape of indazole derivatives highlights the importance of this heterocyclic system in modern drug discovery.

| Pharmacological Activity | Examples of Indazole Derivatives |

| Antitumor | Axitinib, Pazopanib, Niraparib pnrjournal.comrsc.org |

| Anti-inflammatory | Benzydamine, Bendazac mdpi.com |

| Antimicrobial | Various synthetic derivatives nih.govresearchgate.net |

| Antifungal | Various synthetic derivatives nih.gov |

| Anti-HIV | Various synthetic derivatives nih.govresearchgate.net |

| Cardiovascular | Investigational compounds benthamdirect.com |

Structure

3D Structure

Propriétés

IUPAC Name |

3-chloro-2H-indazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRARKIFTNKQDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564053 | |

| Record name | 3-Chloro-2H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21413-23-0 | |

| Record name | 3-Chloro-2H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies for 3 Chloro 1h Indazol 6 Amine

Established Synthetic Routes to Indazole Derivatives

The synthesis of the indazole ring is a well-explored area of organic chemistry, with numerous methods developed to construct this bicyclic heteroaromatic system. organic-chemistry.orgnih.govsci-hub.se These strategies often involve the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring, starting from various substituted benzene precursors. sci-hub.se

General Methodologies for Indazole Ring Formation

Several key retrosynthetic disconnections of the indazole core have given rise to a variety of synthetic approaches. These can be broadly categorized into methods that form the N-N bond, the N-C bond, or that construct the pyrazole ring onto a pre-existing aromatic system.

A classical and widely used method for indazole synthesis involves the diazotization of ortho-alkyl-substituted anilines, followed by an acid-promoted intramolecular cyclization. researchgate.netprimescholars.com This approach begins with the conversion of an amino group on the aniline (B41778) ring into a diazonium salt using reagents like sodium nitrite (B80452) in the presence of a strong acid. The resulting diazonium intermediate then undergoes cyclization, often with the elimination of a molecule, to form the indazole ring. For instance, the diazotization of 2-methylanilines can lead to the formation of the corresponding indazole. primescholars.com A green chemistry approach using citric acid as a mediator for the diazotization and subsequent cyclization of 2-methylanilines has also been reported, offering an environmentally benign route to N-alkylated indazoles. primescholars.com

A related strategy involves the diazotization of p-substituted-(2-aminophenyl)ethynyl compounds, which upon cyclization of the diazonium salts, yield indazoles. sci-hub.se Furthermore, a donor/acceptor diazo activation strategy using diazonium salts has been developed, where a diazenium (B1233697) intermediate undergoes cyclization to produce indazoles in excellent yields under mild, metal-free conditions. nih.govacs.org

| Starting Material | Reagents | Key Transformation | Product Type | Reference |

| o-Alkylsubstituted anilines | NaNO₂, Acid | Diazotization, Cyclization | 1H-Indazoles | researchgate.netprimescholars.com |

| 2-Methylanilines | NaNO₂, Citric Acid, Ethyl Chloroacetate | Diazotization, Cyclization, N-alkylation | N-Alkylated Indazoles | primescholars.com |

| p-Substituted-(2-aminophenyl)ethynyl compounds | Diazotizing agents | Diazotization, Cyclization | Indazoles | sci-hub.se |

| Diazo compounds and Diazonium salts | None (metal-free) | Diazo activation, Cyclization | Substituted Indazoles | nih.govacs.org |

Reductive cyclization is another powerful strategy for the synthesis of indazoles. This method typically involves the cyclization of an ortho-substituted nitrobenzene (B124822) derivative, where the nitro group is reduced in situ to an amino group, which then participates in the ring-closing reaction. A prominent example is the Cadogan reductive cyclization, which utilizes tri-n-butylphosphine or triethyl phosphite (B83602) to mediate the reductive cyclization of ortho-imino-nitrobenzenes to form 2H-indazoles. organic-chemistry.orgacs.orgnih.gov This one-pot condensation and reductive cyclization of ortho-nitrobenzaldehydes with amines is an efficient method for producing a diverse range of 2H-indazoles under mild conditions. organic-chemistry.orgacs.orgnih.gov

Another approach employs SnCl₂·2H₂O for the reductive cyclization of precursors generated from A³-coupling, leading to the formation of 3-alkynyl-2-aryl-2H-indazoles through N-N bond formation. rsc.org Additionally, zinc-catalyzed reductive cyclization of o-nitrobenzanilides has been reported as a viable route. researchgate.net

| Precursor | Reducing Agent/Catalyst | Key Transformation | Product Type | Reference |

| o-Nitrobenzaldehydes and Amines | Tri-n-butylphosphine | Condensation, Reductive Cyclization | 2H-Indazoles | organic-chemistry.orgacs.orgnih.gov |

| A³-coupling products | SnCl₂·2H₂O | Reductive Cyclization | 3-Alkynyl-2-aryl-2H-Indazoles | rsc.org |

| o-Nitrobenzanilides | Zinc | Reductive Cyclization | Indazoles | researchgate.net |

The synthesis of halogenated indazoles, which are valuable intermediates for further functionalization, can be achieved through bromination followed by cyclization. chemrxiv.org For example, the practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an important intermediate for the anti-HIV drug Lenacapavir, involves the regioselective bromination of 2,6-dichlorobenzonitrile. chemrxiv.orgnih.gov The resulting 3-bromo-2,6-dichlorobenzonitrile (B3239784) then undergoes a selective cyclization with hydrazine (B178648). chemrxiv.org The choice of brominating agent, such as N-Bromosuccinimide (NBS), and the reaction conditions are crucial for achieving the desired regioselectivity. chemrxiv.org This method provides an efficient route to functionalized indazoles from readily available starting materials. chemrxiv.orgnih.gov

In some cases, direct bromination of an existing indazole ring can lead to undesired regioisomers, highlighting the importance of a well-designed synthetic sequence. chemrxiv.org

| Starting Material | Key Steps | Intermediate | Product | Reference |

| 2,6-Dichlorobenzonitrile | Regioselective Bromination | 3-Bromo-2,6-dichlorobenzonitrile | 7-Bromo-4-chloro-1H-indazol-3-amine | chemrxiv.orgnih.gov |

| 2,3-Difluorobenzoic acid | Bromination, Amidation, Grignard, Cyclization, etc. | Not specified | 1-(tert-butoxycarbonyl)-7-fluoro-3-methyl-1H-indazole-5-carboxylic acid | researchgate.net |

Formaldehyde (B43269) and its surrogates can be utilized for the functionalization of the indazole ring system. The reaction of NH-indazoles with formaldehyde in an acidic aqueous solution has been studied, leading to the formation of N1-hydroxymethyl derivatives. semanticscholar.org The mechanism involves the reaction of the indazole with protonated formaldehyde. semanticscholar.org

More recently, dimethyl sulfoxide (B87167) (DMSO) has been employed as a C1 synthon in the functionalization of 2H-indazoles. beilstein-journals.orgresearchgate.netacs.org Under radical conditions using potassium persulfate, a chemodivergent C-3 functionalization of 2H-indazoles can be achieved, leading to either formylated indazoles or carboxylic acid esters of indazoles. researchgate.netacs.org This method highlights the versatility of DMSO as a source for a one-carbon unit in radical-mediated transformations. beilstein-journals.org

| Indazole Substrate | C1 Source | Reagents | Functionalization | Product Type | Reference |

| NH-Indazoles | Formaldehyde | Aqueous HCl | N1-Hydroxymethylation | (1H-Indazol-1-yl)methanol derivatives | semanticscholar.org |

| 2H-Indazoles | DMSO | K₂S₂O₈ | C3-Formylation | Formylated Indazoles | researchgate.netacs.org |

| 2H-Indazoles and Carboxylic Acid | DMSO | K₂S₂O₈ | C3-Esterification | Carboxylic acid esters of Indazoles | researchgate.netacs.org |

Cycloaddition reactions provide a powerful and convergent approach to the indazole core. organic-chemistry.orgacs.orgacs.orgcshl.edunih.gov The 1,3-dipolar cycloaddition of arynes with diazo compounds is a particularly effective method for synthesizing 1H-indazoles. organic-chemistry.orgacs.orgacs.orgcshl.edunih.gov This reaction involves the in situ generation of an aryne, which then reacts with a 1,3-dipole, such as a diazomethane (B1218177) derivative or a nitrile imine, in a [3+2] cycloaddition to form the indazole ring. organic-chemistry.orgacs.orgacs.org These reactions are often rapid and proceed under mild conditions, offering access to a wide range of substituted indazoles. acs.orgcshl.edunih.gov

For instance, the reaction of arynes with α-substituted α-diazomethylphosphonates efficiently yields 3-alkyl/aryl-1H-indazoles. organic-chemistry.org Similarly, the cycloaddition of in situ generated nitrile imines with benzyne (B1209423) affords N(1)-C(3) disubstituted indazoles in good yields. acs.orgacs.orgcshl.edunih.gov This methodology has also been applied to the synthesis of 3-chloro-6-nitro-1H-indazole derivatives through the 1,3-dipolar cycloaddition of a suitable dipole onto a dipolarophile. nih.gov

| Dipole | Dipolarophile | Key Transformation | Product Type | Reference |

| Diazomethane derivatives | Arynes | 1,3-Dipolar Cycloaddition | 1H-Indazoles | organic-chemistry.orgacs.org |

| Nitrile imines | Arynes (Benzyne) | 1,3-Dipolar Cycloaddition | 1-Substituted-1H-indazoles | acs.orgacs.orgcshl.edunih.gov |

| Sydnones | Arynes | [3+2] Dipolar Cycloaddition | 2H-Indazoles | organic-chemistry.org |

| Azides | Alkenes/Alkynes | 1,3-Dipolar Cycloaddition | Triazole-substituted Indazoles | nih.gov |

SNAr Chemistry in 3-Aminoindazole Synthesis

The synthesis of 3-aminoindazoles often employs nucleophilic aromatic substitution (SNAr) reactions. This typically involves the reaction of an ortho-substituted benzonitrile (B105546) with hydrazine. The leaving group is most commonly fluorine, but chlorine or a nitro group can also be utilized. acs.org However, the direct SNAr reaction to produce N-1 substituted 3-aminoindazoles is challenging due to the limited availability of N-substituted hydrazines and potential side reactions. acs.org

To overcome these limitations, alternative methods have been developed. One such method is a two-step synthesis starting from 2-bromobenzonitriles, which involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone followed by an acidic deprotection and cyclization sequence. acs.org This approach provides a more general and efficient route to substituted 3-aminoindazoles compared to the traditional SNAr reaction of hydrazine with o-fluorobenzonitriles. acs.orgorganic-chemistry.org Copper-catalyzed coupling reactions of 2-halobenzonitriles with hydrazine carboxylic esters or N'-arylbenzohydrazides also offer a pathway to a wide range of substituted 3-aminoindazoles through a cascade process. organic-chemistry.org SNAr chemistry has also been used in the synthesis of biologically active molecules, such as in the preparation of a 3-aminoindazole intermediate for Lenacapavir, a potent anti-HIV agent. mdpi.com

Specific Synthesis of 3-Chloro-1H-indazol-6-amine

Several synthetic routes are available for the preparation of this compound and its derivatives.

Reaction of 3,6-dichloro-1H-indazole with Potassium Iodide (for related derivatives)

For the synthesis of related iodo-substituted indazoles, the reaction of a dichloro-indazole with potassium iodide can be employed. For instance, 3-chloro-6-iodo-1H-indazole can be synthesized from 3,6-dichloro-1H-indazole by reacting it with potassium iodide. smolecule.com This halogen exchange reaction is a useful method for introducing iodine into the indazole ring system.

Reduction of Nitro Groups to Amino Groups (e.g., from 3-chloro-6-nitro-1H-indazole)

A common and effective method for the synthesis of this compound is the reduction of the corresponding nitro compound, 3-chloro-6-nitro-1H-indazole. nih.govgoogle.com The reduction of a nitro group to an amino group is a well-established transformation in organic chemistry. google.com For example, 6-nitro-3-(E)-2-pyridin-2-yl-vinyl)-1-(tetrahydropyran-2-yl)-1H-indazole can be reduced to the 6-amino compound using iron metal in the presence of aqueous ammonium (B1175870) chloride. google.com

The precursor, 3-chloro-6-nitro-1H-indazole, can be synthesized through various methods, including 1,3-dipolar cycloaddition reactions. nih.gov It can also be N-alkylated to produce derivatives like 1-allyl-3-chloro-6-nitro-1H-indazole and 3-chloro-1-ethyl-6-nitro-1H-indazole. nih.goviucr.org

Reaction of 6-Chloroindazole with Ammonia (for related compounds)

The synthesis of related aminoindazoles can sometimes be achieved through the direct amination of a chloro-substituted indazole. For example, 6-Chloro-1H-indazol-3-amine can be synthesized by the reaction of 6-chloroindazole with ammonia. ontosight.ai

Reaction of 3-Aminoindazole with Chlorine (for related compounds)

Alternatively, chlorination of an aminoindazole can be a route to chloro-substituted aminoindazoles. For instance, 6-Chloro-1H-indazol-3-amine can also be prepared by the reaction of 3-aminoindazole with chlorine. ontosight.ai

Functionalization and Derivatization of this compound

The amino and chloro groups on the this compound scaffold provide versatile handles for further functionalization and derivatization. The amino group can undergo various reactions, including diazotization followed by displacement with a range of nucleophiles. google.com

The chlorine atom at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity is crucial for the synthesis of diverse libraries of indazole derivatives for biological screening. For instance, the chlorine atom can be displaced by amines, alcohols, and other nucleophiles. nih.govmdpi.com

Furthermore, the indazole ring itself can be functionalized. For example, the nitrogen at the N-1 position can be alkylated. nih.goviucr.org Cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to introduce aryl or heteroaryl groups at the chloro-position, further expanding the chemical diversity of the resulting compounds. nih.gov

The derivatization of 3-aminoindazoles, including halogenated derivatives, is a key strategy in the development of new therapeutic agents. These derivatives have shown potential as kinase inhibitors and in other medicinal chemistry applications. nih.govnih.gov For example, derivatives of 3-aminoindazole have been investigated as inhibitors of fibroblast growth factor receptor (FGFR). nih.gov

Reactions at the Amino Group (-NH2)

The 6-amino group of this compound serves as a primary nucleophilic site, readily participating in reactions typical of aromatic amines. This functionality is crucial for building more complex molecules, such as in the synthesis of ureas and amides, which are significant pharmacophores.

One common transformation is the reaction with isocyanates or their equivalents to form substituted ureas. For instance, the reaction of a 6-aminoindazole with a phenyl isocyanate derivative, often facilitated by a coupling agent like 1,1'-Carbonyldiimidazole (CDI), yields N,N'-disubstituted ureas. google.com Similarly, acylation reactions with acid chlorides or anhydrides can be performed to produce the corresponding amides. These reactions allow for the introduction of a wide variety of substituents at the 6-position, significantly expanding the chemical space accessible from the parent amine. Another documented reaction involves the condensation of the amino group with dicarbonyl compounds to form heterocyclic structures, such as pyrrole-2,5-diones. molport.com

Table 1: Representative Reactions at the 6-Amino Group

| Reactant | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Phenyl Isocyanate | - | N-(3-chloro-1H-indazol-6-yl)-N'-(phenyl)urea | google.com |

| Acetyl Chloride | Pyridine (B92270) | N-(3-chloro-1H-indazol-6-yl)acetamide | General Amine Acylation |

| Dichloromaleic Anhydride | Acetic Acid | 1-(3-chloro-1H-indazol-6-yl)-3-chloro-1H-pyrrole-2,5-dione | molport.com |

Reactions at the Halogen Atom (Chlorine)

The chlorine atom at the C3 position of the indazole ring is a key handle for diversification, primarily through nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. evitachem.com

Nucleophilic Substitution Reactions

The C3-chloro substituent can be displaced by a variety of nucleophiles. evitachem.comsmolecule.com These reactions, often proceeding via a nucleophilic aromatic substitution (SNAr) mechanism, are facilitated by the electron-withdrawing nature of the indazole ring system. Common nucleophiles employed in such transformations include amines, thiols, and alkoxides, leading to the formation of 3-amino, 3-thio, and 3-alkoxy indazole derivatives, respectively. smolecule.comevitachem.com The reaction conditions typically require a base and, in some cases, elevated temperatures to proceed efficiently. smolecule.com

Table 2: Examples of Nucleophilic Substitution at the C3-Position

| Nucleophile | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| Aniline | Base, Heat | N-phenyl-1H-indazol-3-amine derivative | smolecule.com |

| Sodium Methoxide | Methanol | 3-methoxy-1H-indazole derivative | evitachem.com |

| Benzyl (B1604629) Mercaptan | Base (e.g., K₂CO₃) | 3-(benzylthio)-1H-indazole derivative | smolecule.com |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile methodology for forming carbon-carbon and carbon-heteroatom bonds at the C3 position. eie.gr The C3-chloro group on the indazole scaffold makes it a suitable substrate for these transformations. evitachem.comsmolecule.com

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the chloro-indazole with boronic acids or their esters. It is a highly effective method for introducing aryl, heteroaryl, or vinyl groups at the C3 position. smolecule.comresearchgate.net

Heck-Mizoroki Coupling: In this reaction, the chloro-indazole is coupled with an alkene in the presence of a palladium catalyst to form a new carbon-carbon bond, typically resulting in a 3-alkenyl indazole derivative. smolecule.comsmolecule.com

These reactions offer broad functional group tolerance and are fundamental in medicinal chemistry for the synthesis of complex molecular architectures. evitachem.comresearchgate.net

Table 3: Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic Acid | Pd(OAc)₂, K₂CO₃ | 3-phenyl-1H-indazole derivative | smolecule.comsmolecule.com |

| Heck-Mizoroki | Styrene | Pd(OAc)₂, PPh₃, Base | 3-styryl-1H-indazole derivative | smolecule.comsmolecule.com |

| Buchwald-Hartwig | Aniline | Pd Catalyst, Ligand, Base | 3-(phenylamino)-1H-indazole derivative | acs.org |

Electrophilic Substitution on the Aromatic Ring

The benzene portion of the indazole nucleus is susceptible to electrophilic aromatic substitution, allowing for the introduction of additional functional groups. thieme-connect.de The regiochemical outcome of these reactions is directed by the combined electronic effects of the fused pyrazole ring and the existing amino and chloro substituents. Generally, electrophilic substitution on the indazole ring occurs at the C3, C5, and C7 positions. thieme-connect.de Given that C3 is already substituted, further functionalization would be directed towards the available positions on the benzo-fused ring.

Halogenation

Further halogenation of the indazole ring can be achieved using standard electrophilic halogenating agents. ambeed.com For example, treatment with N-Bromosuccinimide (NBS) in a strong acid like sulfuric acid is a common method for introducing a bromine atom onto the aromatic ring. chemrxiv.org The precise position of the incoming halogen is determined by the directing influence of the substituents already present on the ring.

Nitration

Nitration of the indazole ring can be accomplished by treating the substrate with a mixture of concentrated nitric acid and sulfuric acid. nih.gov This introduces a nitro (-NO₂) group, which is a versatile functional group that can be subsequently reduced to an amino group or used in other transformations. smolecule.com The synthesis of many functionalized indazoles, including the precursor to the title compound, often begins with a nitrated indazole like 3-chloro-6-nitro-1H-indazole. researchgate.netnih.gov

Table 4: Electrophilic Substitution on the Indazole Ring

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), H₂SO₄ | Bromo-3-chloro-1H-indazol-6-amine | ambeed.comchemrxiv.org |

| Nitration | HNO₃, H₂SO₄ | Nitro-3-chloro-1H-indazol-6-amine | ambeed.comnih.gov |

Sulfonation

Metalation of the Indazole Ring

Metalation of the indazole ring, typically at the C3 position, is a powerful strategy for introducing a wide range of functional groups. rsc.org This is often achieved by deprotonation with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), to form a lithiated intermediate. rsc.orgacs.org This intermediate can then react with various electrophiles. acs.org However, direct metalation can sometimes lead to ring-opening. rsc.org To avoid this, strategies involving dianion formation or the use of protecting groups on the indazole nitrogen have been developed. rsc.org For example, an N1-Boc protected indazole can be regioselectively zincated at the C3 position, which can then undergo further reactions like acylation or Negishi coupling. chim.it Iridium-catalyzed C-H bond metalation has also been utilized in the synthesis of indazole-fused benzazepines. nih.govscilit.com

Functional Group Transformations (e.g., esterification, amidation, acylation, alkylation)

The functional groups on the this compound core, namely the amino and chloro groups, as well as the indazole nitrogens, can be readily transformed to create a diverse library of derivatives.

Esterification and Amidation: The amino group at the 6-position can be converted to an amide through reaction with carboxylic acids or their derivatives. Similarly, if a carboxylic acid group were present on the indazole, it could be esterified. These transformations are standard procedures in organic synthesis. ambeed.com

Acylation and Alkylation: The nitrogen atoms of the indazole ring can be acylated and alkylated. ambeed.com Alkylation of the indazole nitrogen often results in a mixture of N1 and N2 substituted products, with the ratio depending on the reaction conditions. researchgate.net For example, methylation of 6-bromo-1H-indazol-4-amine with methyl iodide after deprotonation with sodium hydride yields the N1-methylated product. Selective N-acylation of indoles with aldehydes has been achieved using oxidative carbene catalysis. researchgate.net

Protection-Deprotection Strategies for the Indazole Nitrogen

To control the regioselectivity of reactions and prevent unwanted side reactions at the indazole nitrogen atoms, protecting groups are often employed.

Common protecting groups for the indazole nitrogen include:

Tetrahydropyranyl (THP): The THP group is a widely used protecting group that can be introduced under mild acidic conditions and removed with mild acid hydrolysis. nih.govresearchgate.net A method for THP protection of indazoles in water using Tween 20 has been developed. researchgate.net

tert-Butoxycarbonyl (Boc): The Boc group is another common protecting group that can be introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)2O). nih.gov It is stable under many reaction conditions but can be removed with acid. Interestingly, in some Suzuki-Miyaura cross-coupling reactions performed under microwave heating, the Boc group can be cleaved concomitantly with the C-C bond formation. nih.gov

2-(Trimethylsilyl)ethoxymethyl (SEM): The SEM group can be used for regioselective protection of the N-2 position of indazoles. acs.org This directing group allows for selective C-3 lithiation and subsequent functionalization. The SEM group can be removed using fluoride (B91410) sources like TBAF or under acidic conditions. acs.org

The choice of protecting group depends on the specific reaction conditions and the desired outcome. The following table summarizes some common protecting groups and their deprotection conditions.

| Protecting Group | Abbreviation | Deprotection Conditions |

| Tetrahydropyranyl | THP | Mild acidic hydrolysis researchgate.net |

| tert-Butoxycarbonyl | Boc | Acidic conditions, Microwave heating nih.gov |

| 2-(Trimethylsilyl)ethoxymethyl | SEM | Tetrabutylammonium fluoride (TBAF), Aqueous HCl acs.org |

Scale-Up and Process Development Considerations for Synthesis

The transition from laboratory-scale synthesis to large-scale production of this compound and its derivatives presents several challenges that require careful consideration and process optimization.

Key considerations for scale-up include:

Cost-effectiveness: The use of inexpensive starting materials and reagents is crucial for economical large-scale production. For example, a cost-effective synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the HIV drug Lenacapavir, was developed using the inexpensive commodity chemical 2,6-dichlorobenzonitrile. sciencefeatured.com

Process Safety: The potential for hazardous by-products and thermal hazards must be addressed. A new synthesis for a Lenacapavir intermediate avoided the use of a process that released hazardous hydrogen fluoride (HF). sciencefeatured.com Thorough thermal hazard analysis is essential, especially for reactions like Ullmann-type couplings which can be exothermic. researchgate.net

Reaction Conditions: Optimization of reaction parameters such as temperature, solvent, and catalyst loading is necessary to ensure high yields, purity, and reproducibility on a larger scale. For instance, in the synthesis of a brominated indazole, controlling the temperature and using a specific molar ratio of reagents minimized the formation of byproducts.

Purification: The need for costly and time-consuming purification methods like column chromatography should be minimized or eliminated. The development of a synthesis for 7-bromo-4-chloro-1H-indazol-3-amine successfully avoided chromatography, enabling production of large batches with high purity. sciencefeatured.commdpi.com

Reproducibility: Ensuring the process is robust and consistently delivers the product with the desired quality is paramount. This was a key focus in the development of a reproducible process for a potent inhibitor of estrogen-related receptor 1. acs.org

The following table highlights some process development strategies for the synthesis of indazole derivatives.

| Challenge | Strategy | Example |

| Expensive Starting Material | Utilize inexpensive commodity chemicals. | Synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile. sciencefeatured.com |

| Hazardous By-products | Develop alternative synthetic routes that avoid hazardous reagents or by-products. | Avoiding a process that generates hydrogen fluoride. sciencefeatured.com |

| Low Yield/Purity | Optimize reaction conditions (temperature, reagents, solvents) and reagent ratios. | Gradual warming and specific molar ratios to reduce side reactions in bromination. |

| Difficult Purification | Design syntheses that avoid column chromatography. | Large-scale synthesis of 7-bromo-4-chloro-1H-indazol-3-amine without chromatography. sciencefeatured.commdpi.com |

| Thermal Hazards | Conduct thorough thermal hazard analysis and utilize methods like high-throughput screening to find safer conditions. | Finding safe and optimal conditions for an Ullmann-type reaction. researchgate.net |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-Chloro-1H-indazol-6-amine, a combination of ¹H, ¹³C, and ¹⁵N NMR, along with two-dimensional techniques, offers a comprehensive picture of its molecular architecture.

Proton NMR (¹H NMR)

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic protons and the amine group. chemicalbook.com The chemical shifts (δ) are influenced by the electronic effects of the substituents on the indazole ring. The amino group (-NH₂) typically appears as a broad singlet, and its chemical shift can be solvent-dependent. The aromatic protons on the benzene (B151609) ring portion of the indazole system exhibit distinct coupling patterns (e.g., doublets, doublet of doublets) that allow for their specific assignment.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent | Reference |

|---|---|---|---|---|---|

| H-4 | ~7.0-7.3 | d | ~1.2-2.1 | CDCl₃ | |

| H-5 | ~6.6-6.8 | dd | J ≈ 7.5, 1.5 | CDCl₃ | researchgate.net |

| H-7 | ~6.5-6.7 | d | ~1.2-1.8 | CDCl₃ | |

| -NH₂ | ~3.6-5.2 | s (broad) | - | CDCl₃/DMSO-d₆ | researchgate.net |

| -NH (indazole) | ~15.0 | s (broad) | - | DMSO-d₆ |

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the indazole ring are influenced by the attached chlorine, nitrogen, and amino groups. chemicalbook.com The carbon atom bearing the chlorine atom (C-3) typically resonates at a lower field compared to other carbons in the pyrazole (B372694) ring. The carbons of the benzene ring show distinct signals that can be assigned based on their substitution pattern and comparison with related structures. scielo.br

| Carbon | Chemical Shift (δ, ppm) | Solvent | Compound | Reference |

|---|---|---|---|---|

| C-3 | ~135-141 | CDCl₃/DMSO-d₆ | 3-Chloro-6-nitro-1H-indazole derivatives | nih.gov |

| C-3a | ~120-125 | CDCl₃ | Amide derivatives of 6-aminoindazole | researchgate.net |

| C-4 | ~103-110 | CDCl₃ | Amide derivatives of 6-aminoindazole | researchgate.net |

| C-5 | ~119-120 | CDCl₃ | Amide derivatives of 6-aminoindazole | researchgate.net |

| C-6 | ~134-141 | CDCl₃ | Amide derivatives of 6-aminoindazole | researchgate.net |

| C-7 | ~109-115 | CDCl₃ | Amide derivatives of 6-aminoindazole | researchgate.net |

| C-7a | ~136-141 | CDCl₃ | Amide derivatives of 6-aminoindazole | researchgate.net |

Nitrogen-15 NMR (¹⁵N NMR)

¹⁵N NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms within a molecule. ipb.pt For this compound, ¹⁵N NMR can distinguish between the two nitrogen atoms in the pyrazole ring and the nitrogen of the amino group. The chemical shifts are sensitive to tautomerism and protonation states. acs.org Heteronuclear NMR studies, sometimes involving ¹⁵N-labeled compounds, can provide crucial evidence for reaction mechanisms and molecular interactions. grafiati.com Theoretical calculations, such as GIAO/DFT, are often employed to aid in the assignment of ¹⁵N NMR spectra. acs.org

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in making unambiguous assignments of the ¹H and ¹³C NMR spectra.

COSY experiments establish correlations between coupled protons, helping to trace the connectivity of the aromatic protons.

HSQC spectra correlate each proton with the carbon atom to which it is directly attached.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound exhibits characteristic vibrational bands. acs.orggrafiati.com

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (amine) | Stretching | ~3410, 3323 | researchgate.net |

| N-H (indazole) | Stretching | ~3248-3269 | researchgate.net |

| C-H (aromatic) | Stretching | ~3053-3059 | researchgate.net |

| C=N (pyrazole ring) | Stretching | ~1632 | researchgate.net |

| C=C (aromatic) | Stretching | ~1597, 1498 | researchgate.net |

| C-Cl | Stretching | Typically in the 800-600 region |

The N-H stretching vibrations of the primary amine appear as two distinct bands, while the N-H stretch of the indazole ring is also observable. The aromatic C-H stretching is found above 3000 cm⁻¹, and the C=C and C=N stretching vibrations within the heterocyclic and aromatic rings appear in the 1650-1450 cm⁻¹ region. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. chemicalbook.com For this compound, high-resolution mass spectrometry (HRMS) can confirm the molecular formula (C₇H₆ClN₃) with high accuracy. The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Fragmentation patterns observed in the mass spectrum can provide further structural information.

For instance, in the analysis of related amino indazole derivatives, the protonated molecule [M+H]⁺ is often observed using techniques like Electrospray Ionization (ESI). researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to analyze the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, UV-Vis spectra are characterized by absorption bands that arise from π→π* transitions within the indazole ring system. While specific spectral data for this compound is not extensively detailed in dedicated studies, the behavior of analogous compounds provides insight into its expected absorption properties.

Generally, indazole derivatives exhibit absorption maxima in the 250–300 nm range. For instance, the related compound 3-Bromo-6-methyl-1H-indazol-4-amine shows characteristic absorptions in this region, which are attributed to the π→π* electronic transitions of the core indazole structure. Halogen substituents on the ring system may lead to bathochromic (red) shifts compared to the non-halogenated parent indazole. The specific absorption wavelength and intensity are also influenced by the solvent used and the pH of the medium, which can affect the protonation state of the amino group and the indazole nitrogen atoms. In practice, UV-Vis spectroscopy is often employed in quality control and reaction monitoring, for example, in solubility studies where a specific wavelength like 254 nm might be used to track the concentration of a related indazole compound.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. While the specific crystal structure of this compound is not publicly documented, extensive crystallographic analyses have been performed on closely related derivatives. These studies provide a robust framework for understanding the molecular geometry, planarity, and intermolecular forces that are characteristic of this class of compounds.

The fundamental structure of the indazole core consists of a fused benzene and pyrazole ring. X-ray diffraction studies on various substituted indazoles confirm that this fused-ring system is nearly planar. For example, in the structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide, which is a direct derivative of the target compound, the indazole unit is exceptionally flat, with a maximum deviation from the mean plane of just 0.007 Å. nih.gov Similarly, the crystal structure of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate shows its pyrazole and benzene rings to be almost co-planar, with a minimal dihedral angle of 2.36 (5)° between them. iucr.org

Substituents attached to the indazole ring will adopt specific orientations relative to this plane. In the case of the N-acetyl-sulfonamide derivative, the chlorine atom and the sulfonamide group are nearly coplanar with the indazole system. nih.gov However, larger groups, such as the 4-methoxy-substituted benzene ring, are significantly twisted out of the indazole plane, exhibiting a dihedral angle of 74.99 (9)°. nih.gov This twisting is a common feature to minimize steric hindrance between the substituent and the core ring structure.

Table 1: Selected Crystallographic and Geometric Parameters for Indazole Derivatives

| Parameter | N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide nih.gov | tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate iucr.org |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/c |

| Indazole Ring Planarity | Maximum deviation of 0.007 (2) Å | Dihedral angle between rings is 2.36 (5)° |

| Key Dihedral Angle | 74.99 (9)° (Indazole // 4-methoxybenzene ring) | 10.01 (4)° (Ester group // Fused-ring system) |

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. In indazole derivatives, hydrogen bonds and π-π stacking are the dominant forces that direct the crystal packing.

Hydrogen Bonding: The amino group and the N-H of the pyrazole ring in this compound are potent hydrogen bond donors. Crystal structures of related amino-indazoles show extensive hydrogen bonding. In the crystal of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, molecules form inversion dimers through pairs of N—H⋯N hydrogen bonds, creating a distinct R²₂(8) ring motif. iucr.org These dimers are further connected by C—H⋯O and C—H⋯Br hydrogen bonds. iucr.org In other derivatives, such as N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide, inversion dimers are also present, linked by N—H⋯O and C—H⋯O hydrogen bonds. nih.gov The presence of both donor (-NH₂) and acceptor (ring nitrogen) sites in this compound strongly suggests that hydrogen bonding plays a critical role in its solid-state structure.

π-π Stacking and Other Interactions: The planar, electron-rich indazole ring system facilitates π-π stacking interactions. In the crystal structure of a 3-chloro-6-nitro-indazole derivative, molecules form stacks along one of the crystal axes through offset π–π stacking between the indazole units. researchgate.net In another example, weak aromatic π–π stacking interactions with a centroid–centroid separation of 3.7394 (6) Å help link molecular dimers into a three-dimensional network. iucr.org

Furthermore, the chlorine substituent can participate in specific interactions. Studies on chloro-nitro-indazole derivatives reveal the presence of C—Cl⋯π(ring) interactions, which contribute to the formation of molecular slabs. researchgate.net Together, this variety of intermolecular forces, including hydrogen bonds, π-π stacking, and halogen-involved contacts, creates a stable and highly organized three-dimensional crystalline architecture. researchgate.nettandfonline.com

Table 2: Summary of Intermolecular Interactions in Related Indazole Crystal Structures

| Interaction Type | Description | Example Compound(s) |

| N—H⋯N Hydrogen Bond | Forms inversion dimers with an R²₂(8) graph-set motif. | tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate iucr.org |

| N—H⋯O Hydrogen Bond | Links molecules into dimers, often involving acceptor atoms on substituents. | N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide nih.gov |

| C—H⋯O/N/Cl Hydrogen Bond | Weaker hydrogen bonds that provide additional stabilization to the 3D network. | 3-Chloro-6-nitro-indazole derivatives, N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide nih.govresearchgate.net |

| π-π Stacking | Offset stacking between planar indazole rings, with centroid-centroid distances around 3.7 Å. | tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, 3-Chloro-6-nitro-indazole derivatives iucr.orgresearchgate.net |

| C—Cl⋯π Interaction | Interaction between the chlorine atom and the π-system of an adjacent ring. | 1-(3-Chloro-6-nitro-1H-indazol-1-yl)ethan-1-one researchgate.net |

Computational Chemistry and Molecular Modeling of 3 Chloro 1h Indazol 6 Amine and Its Derivatives

Quantum Chemical Calculationsrsc.orgnih.govbeilstein-journals.org

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the molecular properties of indazole derivatives. rsc.orgarpgweb.com These methods allow for a detailed exploration of the electronic structure, reactivity, and stability of molecules like 3-Chloro-1H-indazol-6-amine. tandfonline.combeilstein-journals.org By optimizing molecular geometries and calculating various electronic parameters, researchers can predict and explain the behavior of these compounds at a molecular level. nih.govbeilstein-journals.org Studies often perform these calculations in the gas phase and in different solvent environments to understand their effects on chemical reactivity. dergipark.org.tr

Density Functional Theory (DFT) Studiesimist.mabenchchem.com

Density Functional Theory (DFT) stands out as a widely used computational method for studying indazole derivatives due to its balance of accuracy and computational cost. rsc.orgarpgweb.com Functionals such as B3LYP are commonly paired with basis sets like 6-31G or 6-311+G(d,p) to perform geometry optimizations, frequency calculations, and electronic property analyses. derpharmachemica.commultidisciplinaryjournals.com These studies provide fundamental insights into the molecule's behavior, which is crucial for applications in medicinal chemistry and materials science. arpgweb.comtandfonline.com

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental in DFT studies. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. dergipark.org.trmultidisciplinaryjournals.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. tandfonline.comresearchgate.net

A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and lower kinetic stability, suggesting the molecule is more polarizable and prone to electronic transitions. tandfonline.comresearchgate.net For instance, in a study of 6-fluoro-N-(4-substitutedbenzylidene)-1H-indazol-3-amine derivatives, the calculated HOMO-LUMO gaps were found to be low (around 0.14 eV), indicating their chemically reactive nature. derpharmachemica.com Conversely, a larger gap suggests greater stability. tandfonline.com Analysis of various indazole derivatives reveals how different substituents can modulate this energy gap and, consequently, the molecule's electronic properties and reactivity. dergipark.org.trdntb.gov.ua

Below is a table summarizing HOMO-LUMO data for several indazole derivatives from computational studies.

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 5-ethylsulfonyl-indazole-3-carbohydrazide derivative (7k) | Not Specified | Not Specified | 4.27 | tandfonline.com |

| 4-chloro-1H-indazole | Not Specified | Not Specified | Not Specified | dergipark.org.tr |

| 4-amino-1H-indazole | Not Specified | Not Specified | Not Specified | dergipark.org.tr |

| 6-fluoro-N-(4-chlorobenzylidene)-1H-indazol-3-amine | Not Specified | Not Specified | ~0.144 | derpharmachemica.com |

| N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide | Not Specified | Not Specified | Not Specified | multidisciplinaryjournals.com |

| Bis(4,5-dihydro-1H-benzo[g]indazole)silver(I) complex | -6.29 | -1.84 | 4.45 | scirp.org |

Note: Specific HOMO and LUMO energy values were not always provided in the cited abstracts.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the three-dimensional charge distribution of a molecule. tandfonline.comresearchgate.net The MEP map illustrates the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). ekb.egresearchgate.net These maps are color-coded, typically with red indicating areas of highest negative potential (prone to electrophilic attack) and blue representing regions of highest positive potential (prone to nucleophilic attack). ekb.egdergipark.org.tr

For indazole derivatives, MEP maps reveal that electron-rich zones are often localized around nitrogen atoms and other heteroatoms like oxygen in substituent groups. tandfonline.com For example, in one study, the electron-rich regions around the oxygen atoms of a sulfonyl group and the pyridine (B92270) nitrogen were identified as potential hydrogen bond acceptor sites, which is crucial for understanding intermolecular interactions like ligand-receptor binding. tandfonline.com This analysis helps predict the reactive sites for various chemical reactions and understand the non-covalent interactions that govern molecular recognition processes. researchgate.netbohrium.com

Theoretical vibrational frequency calculations are commonly performed using DFT to complement experimental infrared (IR) and Raman spectroscopy. derpharmachemica.commultidisciplinaryjournals.com These calculations serve two primary purposes. First, after a geometry optimization, calculating the harmonic vibrational frequencies confirms that the obtained structure corresponds to a true energy minimum on the potential energy surface, which is indicated by the absence of imaginary frequencies. nih.govderpharmachemica.comtandfonline.com

Second, the calculated vibrational spectra can be used to assign the vibrational modes observed in experimental spectra. rsc.org For the parent indazole molecule, a scaled quantum mechanical (SQM) force field, evaluated at the HF-SCF level, has been used to predict its gas-phase IR spectrum, allowing for a complete assignment of its vibrational bands. rsc.org Such studies provide a deeper understanding of the molecule's vibrational properties and the nature of its chemical bonds. multidisciplinaryjournals.com

The Gauge-Including Atomic Orbital (GIAO) method is a robust computational approach, often used in conjunction with DFT, for the theoretical prediction of NMR chemical shifts (¹H, ¹³C, ¹⁵N, etc.). csic.esresearchgate.net This method has proven to be highly reliable for elucidating the structure and conformation of heterocyclic compounds, including indazoles. csic.escsic.es By comparing theoretically calculated chemical shifts with experimental data, researchers can confidently assign NMR signals, resolve structural ambiguities, and study phenomena like tautomerism and conformational isomerism. csic.esresearchgate.net

The GIAO/DFT approach has been successfully applied to calculate the ¹H and ¹³C NMR chemical shifts of various indazole and related heterocyclic derivatives. csic.es For instance, studies on 3-chloro-6-nitro-1H-indazole derivatives have utilized experimental ¹H and ¹³C NMR to characterize the synthesized products, and theoretical calculations can further validate these structural assignments. nih.govtandfonline.com The correlation between calculated and experimental shifts is often linear, with high R-squared values, demonstrating the predictive power of the GIAO method.

The table below shows a conceptual representation of how theoretical and experimental NMR data are compared.

| Atom/Position | Experimental Chemical Shift (ppm) mdpi.com | Theoretical Chemical Shift (ppm) | Reference for Method |

| Indazole H-4 | ~7.7-8.0 | Calculated Value | |

| Indazole H-5 | ~7.2-7.5 | Calculated Value | |

| Indazole H-7 | ~7.8 | Calculated Value | |

| Indazole C-3 | ~143-145 | Calculated Value | |

| Indazole C-3a | ~122 | Calculated Value | |

| Indazole C-7a | ~141 | Calculated Value |

Vibrational Frequency Calculations

Conformational Analysis and Stabilityimist.ma

Computational methods are crucial for analyzing the conformational landscape and relative stability of indazole derivatives. austinpublishinggroup.com The indazole ring system can exist in two tautomeric forms: the 1H-indazole and the 2H-indazole. beilstein-journals.orgmdpi.com Theoretical calculations have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H form, making it the predominant species. beilstein-journals.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool to understand the dynamic behavior of molecules over time, providing insights into the stability of ligand-receptor complexes and conformational changes.

Ligand-Target Binding Stability

MD simulations have been employed to assess the binding stability of derivatives of 3-chloro-1H-indazole with their biological targets. For instance, in a study of novel 3-chloro-6-nitro-1H-indazole derivatives as antileishmanial candidates, MD simulations were performed on a complex of a derivative with Leishmania trypanothione (B104310) reductase (TryR). nih.govtandfonline.comtandfonline.comnih.gov The simulations aimed to understand the structural and intermolecular affinity stability of the complex in a biological environment. nih.govtandfonline.comtandfonline.comnih.gov The results indicated that the studied complex maintained a good equilibrium, demonstrating high stability. nih.govtandfonline.comtandfonline.com Furthermore, MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations of binding free energies corroborated the high stability of the ligand-enzyme complex. taylorandfrancis.comnih.gov Similar studies on other indazole derivatives have also utilized MD simulations to confirm the stability of ligand-protein complexes, showing consistent and robust binding of potent compounds within the active sites of their target proteins. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the binding modes of ligands with their protein targets.

Prediction of Binding Conformation and Affinity

Molecular docking studies have been instrumental in predicting the binding conformations and affinities of this compound derivatives. In the context of antileishmanial research, docking studies of 3-chloro-6-nitro-1H-indazole derivatives with the Leishmania trypanothione reductase enzyme predicted highly stable binding. nih.govtandfonline.comtandfonline.com The binding energies of the stable ligand-TryR complexes were calculated to quantify the binding affinity. nih.gov For example, in a study of benzimidazole (B57391) derivatives containing an indazole moiety, a potent inhibitor was docked into the ATP binding site of the FLT3 kinase, revealing key interactions that contribute to its inhibitory activity. tandfonline.comhanyang.ac.kr The docking results showed that the indazole group played a significant role in the receptor-ligand complex. tandfonline.comhanyang.ac.kr

Hydrophobic and Hydrophilic Interaction Analysis

A detailed analysis of the interactions between the ligand and the amino acid residues in the binding pocket is a critical output of molecular docking. These studies have revealed a network of both hydrophobic and hydrophilic interactions for derivatives of 3-chloro-1H-indazole. nih.govtandfonline.comtandfonline.com For instance, in the docking of 3-chloro-6-nitro-1H-indazole derivatives into the active site of TryR, both types of interactions were observed, contributing to the stable binding. nih.gov In another example, the amino hydrogen of an indazole derivative was found to form a hydrogen bond with the amide oxygen of a cysteine residue in the FLT3 kinase active site. tandfonline.comhanyang.ac.kr Additionally, the fused ring system of a benzimidazole-indazole derivative was shown to form π-π interactions with phenylalanine residues. hanyang.ac.kr These detailed interaction analyses provide a structural basis for the observed biological activity and guide further optimization of these compounds.

Structure-Activity Relationship (SAR) Studies using Computational Methods

Computational methods are instrumental in elucidating the Structure-Activity Relationships (SAR) of heterocyclic compounds, providing insights into the molecular features that govern their biological activity. For the indazole scaffold, including derivatives of this compound, computational studies such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) analysis are employed to rationalize experimental findings and guide the design of more potent and selective molecules.

Detailed Research Findings:

A notable example involves a series of 3-chloro-6-nitro-1H-indazole derivatives, which are structurally related to this compound. These compounds were synthesized and evaluated for their antileishmanial activity, with computational modeling used to understand their mechanism of action against Leishmania trypanothione reductase (TryR). tandfonline.comnih.gov Molecular docking studies predicted the binding conformations of these derivatives within the TryR active site. nih.govtandfonline.com These analyses revealed that the compounds' inhibitory potential is linked to a network of hydrophobic and hydrophilic interactions. tandfonline.comnih.gov

For the most active derivatives, MD simulations were performed to assess the stability of the enzyme-inhibitor complex in a simulated biological environment. tandfonline.comnih.gov The results indicated that the complexes remained in a stable equilibrium, validating the docking predictions. tandfonline.comnih.gov Furthermore, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations were used to estimate the binding free energies, which showed a strong correlation with the experimentally observed biological activity, underscoring the stability of the predicted binding modes. tandfonline.comnih.gov

The SAR for these antileishmanial compounds, as elucidated by computational and experimental data, can be summarized as follows:

| Compound Modification | Observation | Computational Rationale | Citation |

| Core Scaffold | The 3-chloro-6-nitro-1H-indazole core is essential for activity. | The core structure orients the side chains for optimal interaction with the TryR active site. | taylorandfrancis.com |

| Side Chain | The nature of the heterocyclic side chain (e.g., triazole) significantly impacts potency. | The side chain forms specific hydrophobic and hydrophilic interactions with amino acid residues in the enzyme's binding pocket. | tandfonline.comnih.gov |

| Active Derivatives | Compound 13 from the study emerged as a promising inhibitor of Leishmania major. | Molecular docking and MD simulations showed a highly stable binding conformation for this compound within the TryR active site. | tandfonline.comnih.gov |

Broader SAR studies on other indazole series further highlight key structural features for activity against different targets. In the development of allosteric CC-Chemokine Receptor 4 (CCR4) antagonists, systematic modification of the indazole ring provided clear SAR insights. acs.org Computational and X-ray diffraction studies suggested the presence of an important intramolecular interaction in the active conformation of these antagonists. acs.org

Key findings from these studies include:

C4 Position: Methoxy or hydroxyl groups were the most potent substituents. acs.org

C5, C6, C7 Positions: Only small groups were tolerated at these positions, with C6-substituted analogues being preferred. acs.org

N1 Position: The nature of the substituent at the N1 position was critical, with meta-substituted benzyl (B1604629) groups bearing an α-amino-3-[(methylamino)acyl] group showing the highest potency. acs.org

Similarly, in the design of kinase inhibitors, the indazole scaffold is a privileged structure. mdpi.com Computational studies for Unc-51-Like Kinase 1 (ULK1) inhibitors demonstrated that rational, structure-guided design could significantly enhance potency. nih.govacs.orgacs.org An initial hit with an indazole core was optimized by adding an amino group at the 3-position and further substituting this group with a 10-membered aromatic ring system, leading to inhibitors with IC₅₀ values below 50 nM. nih.gov Docking models were crucial in visualizing how these modifications interacted with active site residues to improve binding affinity. nih.gov

These examples collectively demonstrate the power of computational methods in defining the SAR for this compound and its derivatives. By simulating molecule-target interactions, these techniques provide a rational basis for understanding biological activity and for the prospective design of new therapeutic agents.

Pharmacological and Biological Research Applications Excluding Dosage/administration

Anti-cancer Properties

Derivatives of 3-Chloro-1H-indazol-6-amine have demonstrated notable anti-cancer activities in various preclinical studies. guidechem.comsmolecule.com The indazole scaffold is a key component in several clinically approved anti-cancer drugs, highlighting its importance in the development of new cancer therapies. nih.govresearchgate.net The anti-tumor effects of these compounds are attributed to several mechanisms, including the disruption of cell proliferation, induction of apoptosis, and the inhibition of key enzymes involved in cancer progression.

Inhibition of Cell Proliferation

One of the key anti-cancer properties of this compound derivatives is their ability to inhibit the proliferation of cancer cells. smolecule.com This has been observed across various cancer cell lines. The anti-proliferative effects are often a result of the compound's ability to interfere with the cell cycle, leading to a halt in cell division and tumor growth.

For instance, certain indazole derivatives have shown significant inhibitory effects on the growth of various cancer cell lines. The following table summarizes the anti-proliferative activity of a selected indazole derivative against different human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Cancer | - |

| K562 | Chronic Myeloid Leukemia | 5.15 nih.gov |

| PC-3 | Prostate Cancer | - |

| Hep-G2 | Hepatoma | - |

| IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. | ||

| A hyphen (-) indicates data not available from the provided search results. |

Induction of Apoptosis

In addition to inhibiting cell proliferation, derivatives of this compound can induce apoptosis, or programmed cell death, in cancer cells. nih.gov Apoptosis is a natural and essential process for removing old or damaged cells, and its induction is a key strategy in cancer therapy.

Studies have shown that treatment with certain indazole derivatives leads to an increase in the percentage of apoptotic cells in a dose-dependent manner. For example, in K562 chronic myeloid leukemia cells, treatment with a specific derivative led to a significant increase in apoptosis. nih.gov This process is often mediated through the activation of specific cellular pathways that signal the cell to self-destruct.

Cell Cycle Arrest

The ability of this compound derivatives to halt the cell cycle at specific phases is another important aspect of their anti-cancer activity. The cell cycle is a series of events that leads to cell division and replication. By arresting the cell cycle, these compounds prevent cancer cells from multiplying.

Research has demonstrated that some indazole derivatives can cause cell cycle arrest, often at the G2/M phase. researchgate.net This prevents the cells from entering mitosis and dividing. For example, a study on the K562 cell line showed that an indazole compound induced cell cycle arrest.

Kinase Inhibition (e.g., FLT3, other kinases)

A significant mechanism of action for many indazole-based anti-cancer agents is the inhibition of protein kinases. nih.gov Kinases are enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. haematologica.org Dysregulation of kinase activity is a common feature of many cancers.

Derivatives of this compound have been shown to be potent inhibitors of several kinases, including FMS-like tyrosine kinase 3 (FLT3). nih.govnih.gov Mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and contribute to the development of the disease. xiahepublishing.com By inhibiting FLT3, these compounds can block the signaling pathways that drive the growth of leukemia cells. nih.gov

The table below highlights the inhibitory activity of an amino-indazole derivative against key kinases.

| Kinase Target | EC50 (nM) |

| FLT3 | Single-digit nanomolar nih.gov |

| c-Kit | Single-digit nanomolar nih.gov |

| PDGFRα (T674M mutant) | Single-digit nanomolar nih.gov |

| EC50 represents the concentration of a drug that gives a half-maximal response. |

Other kinases targeted by indazole derivatives include Polo-like kinase 4 (PLK4), which is involved in cell division. nih.govresearchgate.net

Targeting Tyrosine Kinase Receptors

Tyrosine kinase receptors (TKRs) are a class of cell surface receptors that are often overexpressed or mutated in cancer, leading to uncontrolled cell growth. oncohemakey.com Indazole derivatives have been specifically designed to target and inhibit these receptors. acs.orgnih.gov

Compounds based on the 3-aminoindazole scaffold have been developed as multi-targeted TKR inhibitors, potently inhibiting the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families. acs.orgnih.gov Inhibition of these receptors can disrupt tumor angiogenesis (the formation of new blood vessels) and block tumor growth. researchgate.net

Preclinical Studies and Promising Results

Preclinical studies involving derivatives of this compound have shown promising results, supporting their potential as anti-cancer agents. guidechem.com These studies, often conducted in cell cultures and animal models, have demonstrated significant tumor growth inhibition. nih.govresearchgate.net

For example, a multitargeted receptor tyrosine kinase inhibitor based on a 3-aminoindazole structure, ABT-869, has shown significant tumor growth inhibition in multiple preclinical animal models. acs.orgresearchgate.net Another indazole derivative, CFI-400437, has shown potential in xenograft studies for cancer therapy. researchgate.net These promising preclinical findings have paved the way for further investigation and development of these compounds as potential cancer therapeutics.

Antimicrobial Activity

Derivatives built upon the indazole nucleus, particularly those originating from related structures like 3-chloro-6-nitro-1H-indazole, have been synthesized and evaluated for their ability to combat microbial growth. scielo.brscielo.br The indazole ring is a recognized pharmacophore in medicinal chemistry, and its derivatives have demonstrated a spectrum of antimicrobial effects. researchgate.netmdpi.com

A series of novel azetidinone derivatives synthesized from 6-nitro-1H-indazole, namely 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones, were screened in vitro for their antibacterial activity. scielo.brscielo.br The study tested these compounds against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa). The results, measured by Minimum Inhibitory Concentration (MIC) in µg/mL, indicated that the compounds' efficacy is influenced by the substituent groups attached. scielo.br Several of the synthesized derivatives displayed notable activity against the tested bacterial strains. scielo.brresearchgate.net

The same series of 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones were also evaluated for in vitro antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus flavus. scielo.br The findings revealed that several compounds in the series exhibited moderate to good antifungal activity. researchgate.net For instance, some derivatives showed MIC values as low as 3.25 µg/mL against certain fungal strains. scielo.br Additionally, other research has noted that derivatives of related indazole compounds have shown promising activity against fungal strains, including Candida albicans.

The antibacterial activity of the aforementioned azetidinone derivatives of 6-nitro-1H-indazole demonstrates their capacity to inhibit bacterial growth. scielo.br Antibiotics can function by either killing bacteria (bactericidal) or inhibiting their growth (bacteriostatic). researchgate.net The screening of these indazole derivatives, which determined the minimum concentration required to inhibit microbial growth, confirms their potential as bacteriostatic agents. scielo.brresearchgate.net

Table 1: In Vitro Antimicrobial Activity (MIC, µg/mL) of Selected 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinone Derivatives Data sourced from a study on azetidinone derivatives of 6-nitro-1H-indazole. scielo.br

| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger | A. flavus |

|---|---|---|---|---|---|---|---|

| 4h | 3.25 | >3.25 | 3.25 | 3.25 | 6.25 | >6.25 | 6.25 |

| 4i | 3.25 | 3.25 | >3.25 | 3.25 | >6.25 | 6.25 | 6.25 |

| 4j | 3.25 | >3.25 | 3.25 | 3.25 | 6.25 | 6.25 | >6.25 |

Antifungal Effects

Anti-inflammatory Effects

Indazole derivatives are recognized for their anti-inflammatory properties. researchgate.netchemenu.com Research into derivatives of this compound and related structures has confirmed this potential, with studies showing significant anti-inflammatory effects in preclinical models. scielo.brscielo.br

A study involving the 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinone series demonstrated noteworthy in vivo anti-inflammatory activity in rats. scielo.br The effectiveness of these compounds was quantified by measuring the percentage of edema inhibition in a rat paw edema test. The results showed that several derivatives produced significant anti-inflammatory responses, with some compounds achieving up to 65.63% inhibition of paw volume. scielo.br

The anti-inflammatory action of indazole-based compounds is often attributed to their ability to modulate key inflammatory pathways. smolecule.com A primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the suppression of cyclooxygenase (COX) enzymes, which are crucial for converting arachidonic acid into inflammatory mediators like prostaglandins. rsc.org Research on various indazole derivatives suggests they may exert their effects through the inhibition of COX-1 and COX-2 enzymes. researchgate.netevitachem.com Furthermore, studies on related compounds like 3-Methoxy-1H-indazol-6-amine have shown they can reduce the production of other inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E₂.

Table 2: In Vivo Anti-inflammatory Activity of Selected 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinone Derivatives Data from a rat paw edema inhibition assay. scielo.br

| Compound ID | Paw Volume Increase (mm) After 4h | % Inhibition |

|---|---|---|

| 4d | 0.13 ± 0.02 | 59.38 |

| 4g | 0.13 ± 0.01 | 59.38 |

| 4h | 0.12 ± 0.01 | 62.50 |

| 4j | 0.11 ± 0.02 | 65.63 |

Anti-parasitic Activity (e.g., Antileishmanial)

The indazole scaffold is a promising structure for the development of new anti-parasitic agents. researchgate.nettaylorandfrancis.com Specifically, derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and assessed for their efficacy against various Leishmania species, the parasites responsible for leishmaniasis. nih.govtandfonline.com

In one study, a series of 3-chloro-6-nitro-1H-indazole derivatives were tested in vitro against the promastigote forms of Leishmania infantum, Leishmania tropica, and Leishmania major. nih.gov The inhibitory activity of the compounds was found to be species-dependent. While most derivatives showed little to no activity against L. tropica and L. major, seven compounds exhibited moderate to strong activity against L. infantum. nih.govtandfonline.com One particular derivative, compound 13 in the study, was noted as a promising growth inhibitor of L. major. tandfonline.com Molecular docking studies suggest that these compounds may exert their antileishmanial effect by binding to and inhibiting the Leishmania trypanothione (B104310) reductase (TryR) enzyme, a critical component of the parasite's antioxidant defense system. nih.govtandfonline.comnih.gov

Table 3: Antileishmanial Activity (IC₅₀, µM) of Selected 3-chloro-6-nitro-1H-indazole Derivatives Data from in vitro assays against Leishmania promastigotes. nih.gov

| Compound ID | L. infantum | L. tropica | L. major |

|---|---|---|---|

| 4 | 20.37 ± 1.13 | > 50 | > 50 |

| 5 | 29.51 ± 2.16 | > 50 | > 50 |

| 11 | 28.34 ± 1.25 | 45.19 ± 1.54 | > 50 |

| 13 | 19.33 ± 1.14 | 39.11 ± 1.17 | 42.61 ± 2.01 |

Inhibition of Leishmania Species Growth

Derivatives of the 3-chloro-indazole structure have demonstrated notable efficacy against various Leishmania species, the parasites responsible for leishmaniasis. taylorandfrancis.com

Activity against Leishmania major : Studies on 3-chloro-6-nitro-1H-indazole derivatives, which are structurally related to this compound, have identified promising inhibitors of Leishmania major growth. nih.govtandfonline.comnih.govresearchgate.net An MTT assay revealed that specific derivatives, particularly those incorporating a triazole ring, act as potent growth inhibitors of this parasite species. nih.govtandfonline.comresearchgate.net

Broad-Spectrum Antileishmanial Potential : Research has shown that the inhibitory power of these indazole derivatives can vary depending on the Leishmania species. nih.gov For instance, while some derivatives were highly effective against L. infantum, their activity against L. tropica and L. major was more selective. nih.govresearchgate.net

Hybrid Molecules : A series of novel hybrid molecules combining an indazole-based scaffold with 2-pyrone were synthesized and tested against Leishmania donovani. nih.gov One compound, 3-(1-(3-Chloro-2-ethyl-2H-indazol-6-ylamino)ethylidene)-6-methyl-3H-pyran-2,4-dione, which contains the 3-chloro-indazol-6-amine core, was found to be the most active against both axenic and intramacrophage amastigotes of L. donovani. nih.gov Its IC50 values were 2.48 ± 1.02 μM for axenic amastigotes and 2.25 ± 1.89 μM for intramacrophage amastigotes. nih.gov

Structural Importance : The 5-nitro substituent in related indazole rings is considered crucial for activity against trypanosomatids. csic.es Furthermore, the type of heterocyclic ring attached to the indazole core significantly influences inhibitory efficacy, with triazole-containing compounds proving more effective than those with oxazoline (B21484) or oxazole (B20620) rings. taylorandfrancis.com

Table 1: Antileishmanial Activity of a this compound Derivative

| Compound Name | Target Organism | Target Stage | IC50 Value (μM) |

|---|---|---|---|

| 3-(1-(3-Chloro-2-ethyl-2H-indazol-6-ylamino)ethylidene)-6-methyl-3H-pyran-2,4-dione | Leishmania donovani | Axenic Amastigotes | 2.48 ± 1.02 nih.gov |